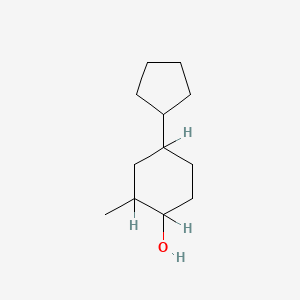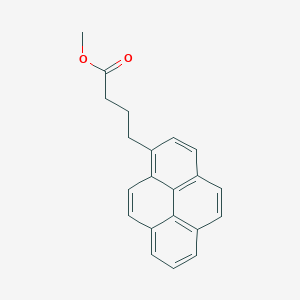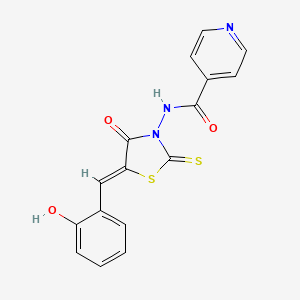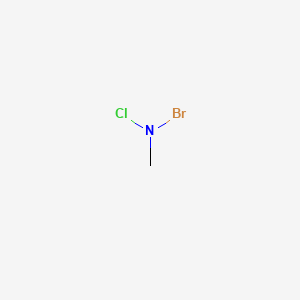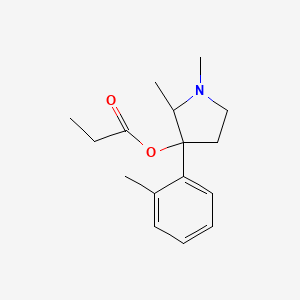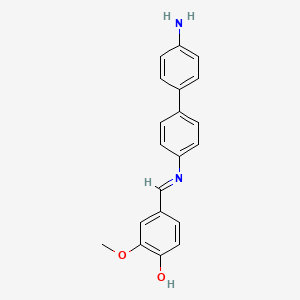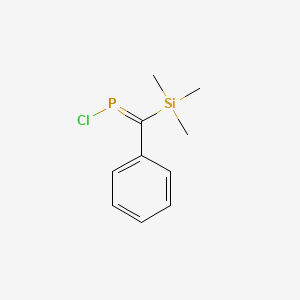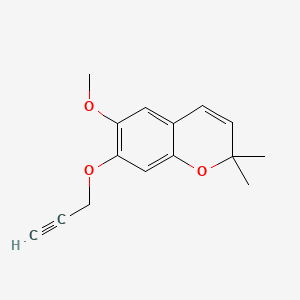
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is a chemical compound known for its unique structure and properties It is characterized by the presence of bromine, hydroxyl, and nitro groups attached to a dioxaphosphinanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one typically involves the bromination of a suitable precursor followed by nitration and subsequent cyclization. The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nitration processes, followed by purification steps such as recrystallization or chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one exerts its effects involves the interaction of its functional groups with molecular targets. The bromine and nitro groups can participate in various biochemical pathways, leading to inhibition or activation of specific enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-3-nitropyridine
- 5-Bromo-5-nitro-1,3-dioxane
- 5-Bromo-2-nitropyridine
Uniqueness
5-Bromo-2-hydroxy-5-nitro-1,3,2lambda~5~-dioxaphosphinan-2-one is unique due to its specific combination of functional groups and ring structure. This uniqueness imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
75386-10-6 |
|---|---|
Molecular Formula |
C3H5BrNO6P |
Molecular Weight |
261.95 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-5-nitro-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C3H5BrNO6P/c4-3(5(6)7)1-10-12(8,9)11-2-3/h1-2H2,(H,8,9) |
InChI Key |
RXVCXJDUQJOGCT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COP(=O)(O1)O)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


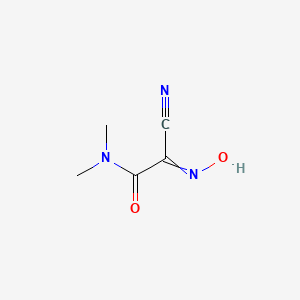
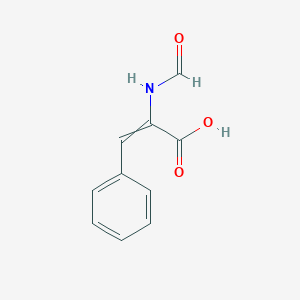
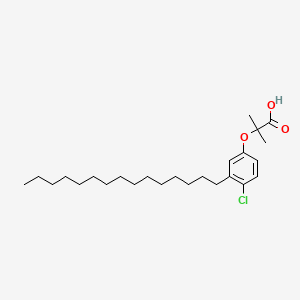
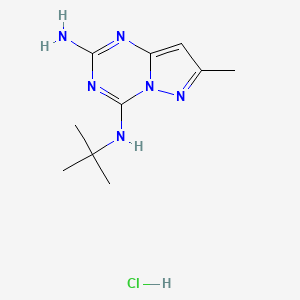
![2-[2-(4-Butoxyphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14458102.png)
![3-[Decyl(dimethyl)silyl]propan-1-ol](/img/structure/B14458103.png)
